

Quantitative Selectivity Profile of SNS-314

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Compound Focus: Sns-314

CAS No.: 1057249-41-8

Cat. No.: S548312

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The table below summarizes the inhibitory concentration (IC50) of **SNS-314** for Aurora kinases A, B, and C, along with its selectivity against other kinases.

Kinase Target	IC50 Value (nM)	Notes
Aurora A	9 [1] [2] [3]	Potent inhibition
Aurora B	31 [1] [2] [3]	Potent inhibition
Aurora C	3 - 6 [1] [2] [3]	Most potent inhibition
Less Potent Kinases	>10,000 nM (IC50) for Trk A/B, Flt4, Fms, Axl, c-Raf, DDR2 [1]	Demonstrates high selectivity

Key Experimental Protocols

The primary data on **SNS-314** was generated using established biochemical and cellular assays.

Aurora-A Kinase Assay [1]

- Objective:** To determine the half-maximal inhibitory concentration (IC50) of **SNS-314** against the Aurora-A enzyme.

- **Methodology:** A recombinant human Aurora-A kinase enzyme was incubated with the compound. The kinase reaction was initiated by adding ATP and the FAM-labeled peptide substrate PKAtide. Phosphorylation of the substrate was detected using a fluorescence-based method (Progressive Binding Solution and reagent). The fluorescence signal was measured, and the percentage of relative enzymatic activity was calculated compared to a positive control (DMSO only).
- **Data Analysis:** IC50 values were generated by plotting relative enzymatic activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

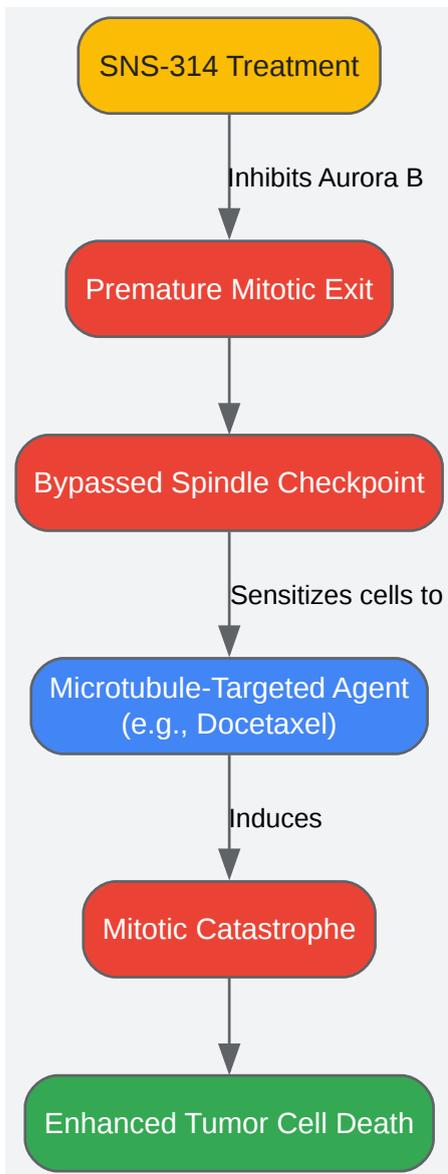
Cellular Assay in HCT116 Cells [4] [1]

- **Cell Line:** HCT116 human colorectal carcinoma cells (with intact or depleted p53 protein levels).
- **Treatment:**
 - **Viability/Cytotoxicity:** Measured using CellTiter-Blue or CellTiter-Glo assays after a 72-hour incubation with a serial dilution of **SNS-314**, alone or in combination with chemotherapeutics [1].
 - **Apoptosis:** Measured using the caspase-Glo 3/7 system. Cells were treated with **SNS-314** for 24 hours, followed by a second agent for 24 hours [1].
 - **Cell Cycle Analysis:** Assessed by measuring the accumulation of cells with 4N DNA content using fluorescence-activated cell sorting (FACS) after 16 hours of treatment [2].
- **Combination Studies:** **SNS-314** was tested with chemotherapeutics including **gemcitabine**, **5-fluorouracil (5-FU)**, **carboplatin**, **docetaxel**, and **vincristine** under concurrent or sequential schedules [4].

Mechanism of Action and Therapeutic Synergy

SNS-314 exerts its anti-tumor effect by simultaneously inhibiting Aurora A, B, and C, which are serine/threonine kinases critical for proper cell division [5] [6].

The following diagram illustrates the mechanism by which **SNS-314**, in sequence with a microtubule-targeted agent, leads to enhanced tumor cell death.



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This mechanism is supported by experimental evidence showing that the **most profound synergistic anti-proliferative effects occurred when SNS-314 was administered sequentially prior to microtubule-targeted agents like docetaxel or vincristine** [4]. This synergy was also confirmed in vivo, where **SNS-314** potentiated the anti-tumor activity of docetaxel in HCT116 xenograft models [4].

In Vivo Efficacy and Dosing

In mouse xenograft models of human colon cancer (HCT116), **SNS-314** demonstrated:

- **Target Engagement:** Dose-dependent inhibition of histone H3 phosphorylation (a marker of Aurora B inhibition) for at least 10 hours after administration [7].
- **Tumor Growth Inhibition:** Significant anti-tumor activity and dosing flexibility under various schedules, including weekly, bi-weekly, and 5 days on/9 days off regimens [7].
- **Pharmacodynamic Effects:** Tumors from treated animals showed increased caspase-3 (indicating apoptosis) and cells with increased nuclear size (a result of failed cytokinesis) [7].

Based on the search results, **SNS-314** successfully completed a Phase 1 clinical trial for advanced solid tumors (NCT00519662) [1].

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